Microtubule Polymerization Inhibition – IC50 Comparison Against a Prototype Lead (D4-9-31)
N-(3-acetylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (compound 9 in the original SAR study) inhibited tubulin polymerization with an IC50 of 2.1 µM in a cell‑free turbidimetric assay, whereas the reference pyridine‑pyrimidine amide D4-9-31 (compound 22) exhibited an IC50 of 1.4 µM under identical conditions [1]. This 1.5‑fold difference translates into a wider therapeutic window in cellular models of EMT because the slightly lower tubulin affinity of the 3-acetylphenyl analogue preserves sufficient microtubule dynamics to allow cell migration inhibition without complete mitotic arrest [1].
| Evidence Dimension | Inhibition of tubulin polymerization (cell‑free turbidimetric assay) |
|---|---|
| Target Compound Data | IC50 = 2.1 µM |
| Comparator Or Baseline | D4-9-31 (prototype lead): IC50 = 1.4 µM |
| Quantified Difference | IC50 ratio of 1.5 (target compound is 1.5‑fold less potent on tubulin) |
| Conditions | Cell‑free turbidimetric tubulin polymerization assay; data extracted from Fig. 3 and Table 1 of the publication. |
Why This Matters
The modest reduction in tubulin potency directly informs the selection of this compound for indications where complete microtubule catastrophe is undesirable, such as anti‑metastatic therapy.
- [1] Siddiqui-Jain A, Hoj JP, Hargiss JB, et al. Pyridine-pyrimidine amides that prevent HGF-induced epithelial scattering by two distinct mechanisms. Bioorg Med Chem Lett. 2017;27(17):3992-4000. PMID: 28780159. View Source
